molecular formula C18H34O B8604965 2-Octadecyn-1-ol

2-Octadecyn-1-ol

Cat. No.: B8604965
M. Wt: 266.5 g/mol
InChI Key: GQKHFXCFJRRZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octadecyn-1-ol (C₁₈H₃₄O) is a long-chain terminal alkyne alcohol with a hydroxyl group at the first carbon and a triple bond (C≡C) at the second position. This structure confers unique reactivity and physicochemical properties, distinguishing it from saturated or shorter-chain analogs. Key characteristics include:

  • Molecular weight: 266.47 g/mol (calculated).
  • Reactivity: The triple bond may engage in click chemistry or polymerization, while the hydroxyl group enables esterification or oxidation.
  • Stability: Likely sensitive to heat, light, and strong oxidizers due to the alkyne moiety, similar to 2-Octyn-1-ol .

Properties

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-2-yn-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-15,18H2,1H3

InChI Key

GQKHFXCFJRRZDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC#CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds is presented below, supported by evidence and inferred properties:

Table 1: Structural and Functional Comparisons
Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Stability Concerns Toxicity Profile Common Applications
2-Octadecyn-1-ol C₁₈H₃₄O Alkyne, Primary alcohol 266.47 Heat/light sensitivity (inferred) Limited data (inferred) Organic synthesis (hypothetical)
2-Octyn-1-ol C₈H₁₄O Alkyne, Primary alcohol 126.20 Decomposes under heat/light No acute toxicity data available Laboratory reagent
1-Octadecene C₁₈H₃₆ Alkene 252.48 Stable under normal conditions Skin/eye irritant Industrial surfactants
1-Octanol C₈H₁₈O Primary alcohol 130.23 High stability Low irritation; requires medical observation Solvent, fragrance ingredient
2-Octyldodecanol C₂₀H₄₂O Branched alcohol 298.55 Stable Cosmetic-grade (low toxicity) Emollient in skincare
2.1 Reactivity and Stability
  • Alkyne vs. Alkene : this compound’s triple bond is more reactive than 1-Octadecene’s double bond, increasing susceptibility to oxidation or hazardous reactions with strong oxidizers .
  • Branched vs. Linear: 2-Octyldodecanol’s branched structure improves stability and reduces crystallinity compared to linear this compound .

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